molecular formula C15H20BrNO5 B4002559 1-[3-(3-Bromophenoxy)propyl]pyrrolidine;oxalic acid

1-[3-(3-Bromophenoxy)propyl]pyrrolidine;oxalic acid

Cat. No.: B4002559
M. Wt: 374.23 g/mol
InChI Key: XLIQILDKHJQFKA-UHFFFAOYSA-N
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Description

1-[3-(3-Bromophenoxy)propyl]pyrrolidine;oxalic acid is a useful research compound. Its molecular formula is C15H20BrNO5 and its molecular weight is 374.23 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[3-(3-bromophenoxy)propyl]pyrrolidine oxalate is 373.05249 g/mol and the complexity rating of the compound is 266. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Inhibition of Glycolic Acid Oxidase

Research by Rooney et al. (1983) explored 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives as inhibitors of glycolic acid oxidase (GAO). These compounds, including those with structures similar to 1-[3-(3-bromophenoxy)propyl]pyrrolidine oxalate, showed potential in inhibiting GAO in vitro. They demonstrated significant reduction in urinary oxalate levels in ethylene glycol fed rats, indicating their potential application in metabolic studies and disease treatments related to oxalate metabolism (Rooney et al., 1983).

2. Antioxidant and Anticholinergic Activities

Rezai et al. (2018) synthesized derivatives of 1-(4,5-dihydroxybenzyl)pyrrolidin-2-one, structurally related to 1-[3-(3-bromophenoxy)propyl]pyrrolidine oxalate, and studied their antioxidant and anticholinergic activities. These compounds showed potent antioxidant activities and exhibited inhibitory effects against cholinergic enzymes, suggesting their potential application in neurodegenerative disease research and therapy (Rezai et al., 2018).

3. Polymerization Initiators

Taşdelen et al. (2008) reported on Phenacylpyridinium oxalate (PPOx), a compound structurally similar to 1-[3-(3-bromophenoxy)propyl]pyrrolidine oxalate, as a novel water-soluble photoinitiator for free radical polymerization. This indicates the potential of similar compounds in polymer science, particularly in initiating the polymerization of hydrophilic monomers (Taşdelen et al., 2008).

4. Electroanalytic and Spectroscopic Properties

Mert et al. (2013) synthesized and characterized N-linked polybispyrroles based on compounds similar to 1-[3-(3-bromophenoxy)propyl]pyrrolidine oxalate. They explored their electrochromic and ion receptor properties, suggesting the potential application of these compounds in material science, particularly in the development of new materials with unique electronic and optical properties (Mert et al., 2013).

5. Antitumor Activity

Wang et al. (2010) investigated 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidines, structurally related to 1-[3-(3-bromophenoxy)propyl]pyrrolidine oxalate, for their antitumor activity. They demonstrated that these compounds selectively inhibited tumor cells by targeting folate receptors and the proton-coupled folate transporter, showing their potential in cancer therapy (Wang et al., 2010).

Properties

IUPAC Name

1-[3-(3-bromophenoxy)propyl]pyrrolidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO.C2H2O4/c14-12-5-3-6-13(11-12)16-10-4-9-15-7-1-2-8-15;3-1(4)2(5)6/h3,5-6,11H,1-2,4,7-10H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLIQILDKHJQFKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCOC2=CC(=CC=C2)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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